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molecular formula C9H8N2O5 B1266116 4-(Acetylamino)-2-nitrobenzoic acid CAS No. 21573-29-5

4-(Acetylamino)-2-nitrobenzoic acid

Cat. No. B1266116
M. Wt: 224.17 g/mol
InChI Key: DQKOLPCSICJNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618839

Procedure details

A solution of 4-acetylamino-2-nitrobenzoic acid (1.80 g, 8.0 mmol) in 12 N hydrochloric acid (14 mL) and absolute ethyl alcohol (10 mL) was heated to 90°-100° C. for 5 h. Concentrated down in vacuo to remove ethyl alcohol only, adjusted pH to 4 with 1N sodium hydroxide and filtered off precipitate to give 140 mg (Y: 8%) of the title compound; 1H-NMR (CDCl3): δ7.61 (d, J=8.5 Hz, 1H), 6.82 (d, J=2.1 Hz, 1H), 6.74 (dd, J=8.5, 2.1 Hz, 1H), 6.52 (bs, 2H), 4.17 (q, J=7.1 Hz, 2H), 1.21 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 211 (MH+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)(=O)C.[CH2:17](O)[CH3:18]>Cl>[CH2:17]([O:11][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][C:5]([NH2:4])=[CH:6][C:7]=1[N+:14]([O-:16])=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
14 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated down in vacuo
CUSTOM
Type
CUSTOM
Details
to remove ethyl alcohol only
FILTRATION
Type
FILTRATION
Details
filtered off precipitate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)N)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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